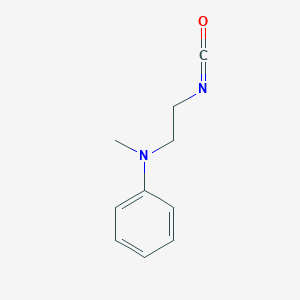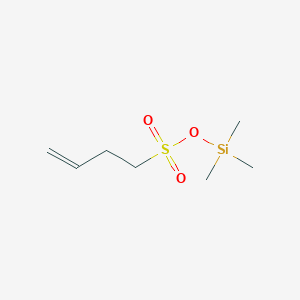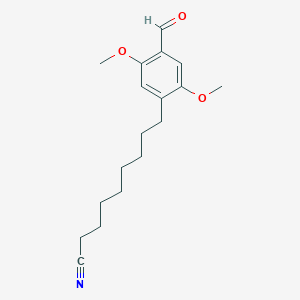
9-(4-Formyl-2,5-dimethoxyphenyl)nonanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Formyl-2,5-dimethoxyphenyl)nonanenitrile is an organic compound with the molecular formula C18H25NO3 It features a formyl group, two methoxy groups, and a nonanenitrile chain attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Formyl-2,5-dimethoxyphenyl)nonanenitrile typically involves the following steps:
Formation of the Benzene Ring Substituents: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a formylation reaction to introduce the formyl group at the 4-position.
Attachment of the Nonanenitrile Chain: The formylated benzene derivative is then subjected to a nucleophilic substitution reaction with a suitable nonanenitrile precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-Formyl-2,5-dimethoxyphenyl)nonanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 9-(4-Carboxy-2,5-dimethoxyphenyl)nonanenitrile.
Reduction: 9-(4-Hydroxymethyl-2,5-dimethoxyphenyl)nonanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(4-Formyl-2,5-dimethoxyphenyl)nonanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-Formyl-2,5-dimethoxyphenyl)nonanenitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy groups may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the nonanenitrile chain.
4-Formyl-2,5-dimethoxyphenylacetonitrile: Has a shorter nitrile chain.
9-(4-Methoxy-2,5-dimethoxyphenyl)nonanenitrile: Lacks the formyl group.
Uniqueness
9-(4-Formyl-2,5-dimethoxyphenyl)nonanenitrile is unique due to the combination of its formyl group, methoxy groups, and long nonanenitrile chain
Properties
CAS No. |
62397-66-4 |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
9-(4-formyl-2,5-dimethoxyphenyl)nonanenitrile |
InChI |
InChI=1S/C18H25NO3/c1-21-17-13-16(14-20)18(22-2)12-15(17)10-8-6-4-3-5-7-9-11-19/h12-14H,3-10H2,1-2H3 |
InChI Key |
FZCFDTQUIMXEKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCCCCCCCC#N)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


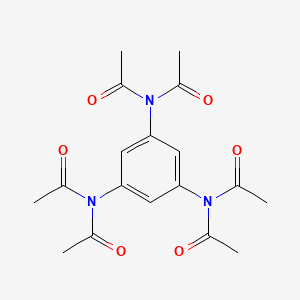
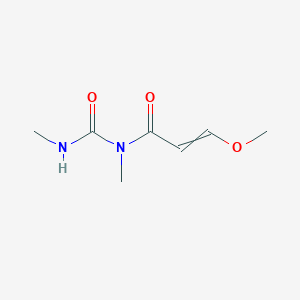
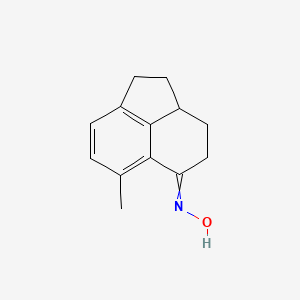
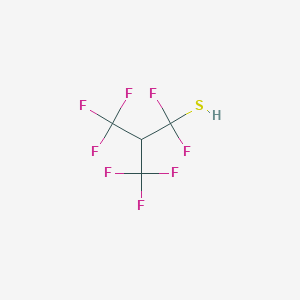
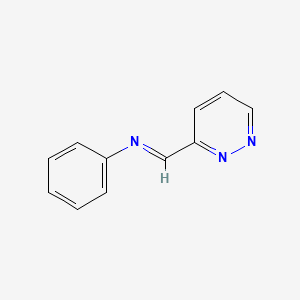
![[1,4-Phenylenebis(oxy)]bis[ethyl(dipentyl)silane]](/img/structure/B14523844.png)
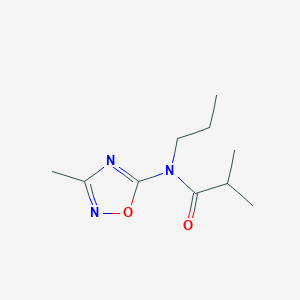
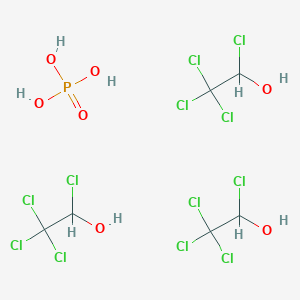
![5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one](/img/structure/B14523861.png)
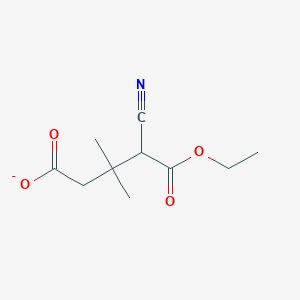
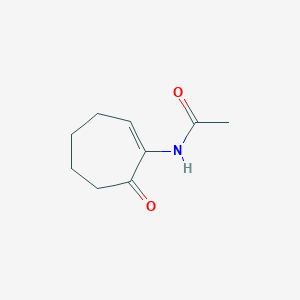
![1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14523882.png)
